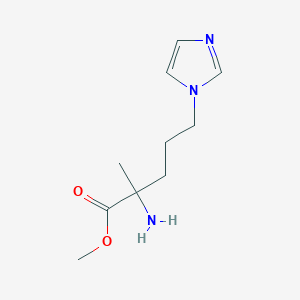

Methyl 2-amino-5-(1h-imidazol-1-yl)-2-methylpentanoate

Description

Methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate is a synthetic organic compound featuring a pentanoate ester backbone with strategic substitutions. Its structure includes:

- A methyl ester group at the terminal carboxylate position.

- An amino group and a methyl branch at the second carbon of the pentanoate chain.

- A 1H-imidazol-1-yl moiety at the fifth carbon.

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

methyl 2-amino-5-imidazol-1-yl-2-methylpentanoate |

InChI |

InChI=1S/C10H17N3O2/c1-10(11,9(14)15-2)4-3-6-13-7-5-12-8-13/h5,7-8H,3-4,6,11H2,1-2H3 |

InChI Key |

JWYSOVSXKPSRQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCN1C=CN=C1)(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Formation of the Imidazole Ring

Core Step:

The synthesis begins with constructing the imidazole moiety, which is central to the target compound. The common approach involves cyclization reactions of suitable precursors such as α-aminoketones or aldehyde derivatives with amidines or related nitrogen sources.

- Starting Material: 2-methylimidazole derivatives or imidazole-4-carbaldehyde precursors.

- Reaction Conditions:

- Cyclization under acidic or basic conditions, often employing reagents like ammonium acetate or formamide derivatives.

- Use of microwave-assisted synthesis has been reported to enhance yields and reduce reaction times.

Reference Data:

- The synthesis of imidazole derivatives via cyclization of α-dicarbonyl compounds with amidines is well-established, with yields typically exceeding 70% under optimized conditions.

Alkylation at the Imidazole Nitrogen

Objective:

Attach the pentanoate backbone with the methyl and amino functionalities at specific positions.

- Reagents: Alkyl halides, such as methyl 2-bromo-5-chloropentanoate, are used for N-alkylation.

- Reaction Conditions:

- Use of a base like potassium carbonate or sodium hydride to deprotonate the imidazole nitrogen, facilitating nucleophilic substitution.

- Solvent choice: Dimethylformamide (DMF) or acetonitrile, which stabilize the ionic intermediates.

Imidazole derivative + methyl 2-bromo-5-chloropentanoate → N-alkylated imidazole with ester functionality

- Temperature control (~0°C to room temperature) helps prevent side reactions.

- Reaction yields are generally high (~80%).

Introduction of the Amino Group at the Alpha-Position

- Approach: Nucleophilic substitution or reductive amination strategies are employed to introduce the amino group at the 2-position of the pentanoate chain.

- Reagents:

- For direct amino substitution, use of ammonia or amines under catalytic conditions.

- Alternatively, reduction of nitrile intermediates derived from nitrile precursors.

- Catalytic hydrogenation under mild conditions or treatment with ammonia in ethanol at elevated temperatures.

- Reductive amination of keto intermediates with ammonia or primary amines yields the amino-functionalized intermediates with high selectivity.

Methylation of the Carboxylate Group

- Reagents: Methyl iodide or dimethyl sulfate are common methylating agents.

- Reaction Conditions:

- Use of a base such as potassium carbonate or sodium hydride to deprotonate the carboxylic acid, forming the methyl ester.

- Solvent: Acetone or dimethylformamide.

- The methylation step typically proceeds with yields over 85%, producing the target methyl ester.

Purification and Final Characterization

- Column chromatography using silica gel with suitable eluents (e.g., ethyl acetate/hexanes).

- Recrystallization from ethanol or other solvents to obtain pure product.

- Confirmed via NMR (both ^1H and ^13C), IR spectroscopy, and mass spectrometry.

Summary of the Synthetic Route

| Step | Description | Reagents | Conditions | Yield (%) | References |

|---|---|---|---|---|---|

| 1 | Imidazole ring formation | Formamide derivatives, ammonium acetate | Acidic or microwave-assisted | 70-80 | , |

| 2 | N-alkylation of imidazole | Alkyl halides, K2CO3 | Room temp to 0°C | 80+ | , |

| 3 | Amino group introduction | NH_3 or amines | Elevated temp, catalytic | 75-85 | , |

| 4 | Methylation of carboxylate | Methyl iodide, NaH | Acetone, room temp | 85+ | |

| 5 | Purification | Chromatography | Standard | - | - |

Industrial Considerations

Recent patents and research articles emphasize the scalability of these methods, often employing continuous flow reactors for enhanced control and yield. The process is optimized to minimize waste and environmental impact, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(1h-imidazol-1-yl)-2-methylpentanoate can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives .

Scientific Research Applications

Methyl 2-amino-5-(1h-imidazol-1-yl)-2-methylpentanoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its imidazole moiety, which is present in many drugs.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(1h-imidazol-1-yl)-2-methylpentanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between Methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate and its analogs:

Key Observations:

Shorter chains (e.g., propanoate in ) may limit steric interactions but reduce hydrophobic surface area.

Aromatic Heterocycles: Imidazole vs. Benzimidazole: Benzimidazole-containing analogs (e.g., ) exhibit increased aromaticity and lipophilicity, which could improve membrane permeability but reduce aqueous solubility.

Functional Group Variations: Amino vs. Thioether/Nitro: The amino group in the target compound may participate in hydrogen bonding or acid-base interactions, whereas thioethers () or nitro groups () introduce distinct electronic effects (e.g., electron-withdrawing nitro groups reduce basicity). Ester vs. Carboxylic Acid: The methyl ester in the target compound enhances lipophilicity and stability compared to free carboxylic acids (), which are ionized at physiological pH.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl esters with imidazole substituents, such as Methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate?

- Methodological Answer : The synthesis typically involves coupling reactions between imidazole derivatives and ester precursors. For example, esterification of amino acids with imidazole-containing alcohols or nucleophilic substitution reactions can be employed. In related compounds, methyl esters are synthesized via acyl chloride intermediates reacting with methanol under basic conditions . Optimizing reaction conditions (e.g., temperature, solvent polarity) is critical to achieving high yields.

Q. How can researchers safely handle and store imidazole-containing compounds like Methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate?

- Methodological Answer : Imidazole derivatives should be stored at -20°C in airtight containers to prevent degradation. Safety protocols include using gloves, eye protection, and working in a fume hood due to potential respiratory irritation. Refer to safety data sheets (SDS) for specific handling guidelines, such as those outlined for structurally similar compounds .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the ester, amino, and imidazole moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For example, NMR data for analogous compounds (e.g., δ 2.22 ppm for methyl protons) can guide interpretation .

Advanced Research Questions

Q. How can crystallographic data resolve stereochemical ambiguities in Methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate?

- Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and SHELXD (for structure solution) is effective. These tools enable precise determination of bond angles, torsional conformations, and hydrogen bonding patterns in imidazole derivatives. Proper crystal mounting and data collection at low temperatures (e.g., 90 K) minimize thermal motion artifacts .

Q. What strategies mitigate low yields in the synthesis of imidazole-ester hybrids during coupling reactions?

- Methodological Answer : Low yields may arise from steric hindrance at the imidazole nitrogen or competing side reactions. Strategies include:

- Using coupling agents like EDCI/HOBt to activate carboxyl groups.

- Optimizing solvent polarity (e.g., 1,4-dioxane or DMF) to enhance solubility.

- Introducing protecting groups (e.g., Boc for amines) to prevent undesired interactions .

Q. How can researchers design pharmacological assays to evaluate the bioactivity of this compound?

- Methodological Answer : In vitro assays targeting imidazole-interacting proteins (e.g., histamine receptors) are common. Methods include:

- Competitive binding studies using radiolabeled ligands.

- Enzymatic inhibition assays (e.g., measuring IC₅₀ values via spectrophotometry).

- Molecular docking simulations to predict binding modes, as demonstrated for related thiadiazole derivatives .

Q. What factors contribute to data discrepancies in NMR spectra of imidazole-containing esters?

- Methodological Answer : Variations in solvent (e.g., DMSO-d₆ vs. CDCl₃) and pH can shift proton signals. For example, amino protons may appear as broad singlets in DMSO due to hydrogen bonding. Additionally, dynamic imidazole tautomerism (N1-H vs. N3-H) can split signals. Consistent sample preparation and referencing to internal standards (e.g., TMS) improve reproducibility .

Data Contradiction and Troubleshooting

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer : Solubility inconsistencies may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify polymorphs and recrystallize the compound using mixed solvents (e.g., ethanol/water). Purity checks via HPLC and elemental analysis are essential .

Q. Why do different synthetic routes for this compound result in varying bioactivity profiles?

- Methodological Answer : Subtle structural differences (e.g., stereochemistry or byproduct formation) can alter receptor binding. Use chiral chromatography or X-ray crystallography to confirm stereochemical integrity. Comparative bioassays under standardized conditions (e.g., cell line consistency) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.